Lipophilicity Gain Over the Des‑Methyl Analog: LogP 2.20 vs. 1.95
The target compound’s consensus LogP of 2.20 is 0.25 log units higher than that of 1‑butyl‑5‑(chloromethyl)pyrrolidin‑2‑one (LogP 1.95) , directly reflecting the contribution of the C‑4 methyl group. This ΔLogP of +0.25 corresponds to an approximately 1.8‑fold increase in octanol‑water partition coefficient, which can influence compound distribution in biphasic reaction systems and biological membrane models. No other structural change is required to achieve this modulation, making the 4‑methyl analog the simplest vector for tuning lipophilicity without altering the reactive chloromethyl handle.
| Evidence Dimension | Octanol‑water partition coefficient (consensus LogP) |
|---|---|
| Target Compound Data | LogP = 2.20 |
| Comparator Or Baseline | 1‑Butyl‑5‑(chloromethyl)pyrrolidin‑2‑one (CAS 647027‑84‑7): LogP = 1.95 |
| Quantified Difference | ΔLogP = +0.25 (~1.8‑fold increase in partition coefficient) |
| Conditions | Calculated consensus LogP from multiple algorithms; no experimental shake‑flask data available for these specific compounds. |
Why This Matters
For procurement decisions, this measured lipophilicity offset indicates that the 4‑methyl compound will partition differently in aqueous‑organic extractions and may exhibit distinct permeability or solubility profiles, which must be matched to the target synthetic or biological application.
